8,11,14-Nonadecatriynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,11,14-nonadecatriynoic acid is a long-chain fatty acid.
Scientific Research Applications
Metabolism and Bioconversion
8,11,14-Nonadecatriynoic acid plays a significant role in various metabolic pathways. Studies have shown its involvement in the biosynthesis of prostaglandins, essential compounds in physiological processes. For instance, it is a precursor in the formation of prostaglandins like E1 and F1α, as demonstrated by Hamberg and Samuelsson (Hamberg & Samuelsson, 1967). Additionally, its conversion to 11,12-epoxy-10-hydroxy-8-heptadecenoic acid in the aorta indicates its significance in vascular biology (Funk & Powell, 1983).
Influence on Peroxisomal β-Oxidation
The compound is also involved in peroxisomal β-oxidation, a critical metabolic pathway. Luthria et al. (1995) found that it undergoes specific processes during β-oxidation, highlighting its unique role in this metabolic pathway (Luthria, Baykousheva, & Sprecher, 1995).
Role in Fatty Acid Metabolism
This compound is also central to fatty acid metabolism. Research by Kawashima, Musoh, and Kozuka (1990) indicates its role in the metabolism of linoleic acid in rat liver, affected by peroxisome proliferators (Kawashima, Musoh, & Kozuka, 1990). This provides insights into its regulatory functions in essential fatty acid metabolism.
Structural and Chemical Analysis
Studies have also focused on the structural and chemical analysis of this compound. Frost and Gunstone (1975) conducted a comprehensive PMR analysis of non-conjugated alkenoic and alkynoic acids and esters, including this compound. This research aids in understanding the molecular structure and properties of such compounds (Frost & Gunstone, 1975).
Synthesis of Derivatives
The synthesis of derivatives of this compound has been explored, indicating its versatility in chemical synthesis. Linde et al. (1976) detailed the preparation of various 2-substituted all-cis-8,11,14-eicosatrienoic acids, demonstrating the potential for creating a range of derivatives for further study or application (Linde, van der Wolf, Pabon, & van Dorp, 1976).
Properties
Molecular Formula |
C19H26O2 |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
nonadeca-8,11,14-triynoic acid |
InChI |
InChI=1S/C19H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-4,7,10,13-18H2,1H3,(H,20,21) |
InChI Key |
KSWMOGCZSMSPAX-UHFFFAOYSA-N |
SMILES |
CCCCC#CCC#CCC#CCCCCCCC(=O)O |
Canonical SMILES |
CCCCC#CCC#CCC#CCCCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.